molecular formula C24H50NO7P B13901685 (2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117994-54-4

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13901685
CAS No.: 117994-54-4
M. Wt: 495.6 g/mol
InChI Key: NEGQHKSYEYVFTD-UHFFFAOYSA-N
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Description

This compound is a derivative of phosphatidylcholine, where the acyl group is specified as palmitoyl (hexadecanoyl) and is located at position 2 . It is a significant component in biological membranes and plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with palmitic acid. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the palmitoyl group at the sn-2 position of glycerophosphocholine .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity. The process includes the extraction of glycerophosphocholine from natural sources, followed by enzymatic esterification with palmitic acid. The product is then purified using chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by integrating into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and modulates their activity. The palmitoyl group provides hydrophobic interactions, while the phosphate group interacts with the aqueous environment, stabilizing the membrane structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific palmitoyl group at the sn-2 position, which imparts distinct biophysical properties and biological functions. This specificity makes it a valuable compound for studying lipid metabolism and membrane dynamics .

Properties

CAS No.

117994-54-4

Molecular Formula

C24H50NO7P

Molecular Weight

495.6 g/mol

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3

InChI Key

NEGQHKSYEYVFTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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